Cas no 114716-16-4 (Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1R,4S)-rel-)
![Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1R,4S)-rel- structure](https://de.kuujia.com/scimg/cas/114716-16-4x500.png)
114716-16-4 structure
Produktname:Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1R,4S)-rel-
Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1R,4S)-rel- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1R,4S)-rel-
- 2-[(1S,4R)-4-benzyl-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
- ( -)-cis-4-Benzyl-1-ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
- (+-)-cis-4-Benzyl-1-ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
- AY 30715
- AY-30,715
- cis-1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano(3,4-b)indole-1-acetic acid
- Pemedolac [USAN:INN]
- Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(
- Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, cis-(+-)-
- Pemedolac
- SCHEMBL119498
- PEM 420
- 114716-16-4
- Dexpemedolac (USAN/INN)
- Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, cis(+-)-
- AY-30715
- 1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano(3,4-b)indole-1-acetic acid
- UNII-P7VK7RH5C7
- PEMEDOLAC [INN]
- PEM-420
- PYRANO(3,4-B)INDOLE-1-ACETIC ACID, 1-ETHYL-1,3,4,9-TETRAHYDRO-4-(PHENYLMETHYL)-, (1S-CIS)-
- PEM420
- Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S-cis)
- UNII-5285077I2I
- P7VK7RH5C7
- Pyrano[3,4-b]indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)-
- D05404
- Dexpemedolac [USAN:INN]
- CHEMBL430916
- WAY-PEM 420
- (1S,4R)-4-Benzyl-1-ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
- WAY-PEM-420
- 114030-44-3
- PEMEDOLAC [USAN]
- Pemedolac (USAN/INN)
- DEXPEMEDOLAC [USAN]
- DEXPEMEDOLAC [INN]
- DEXPEMEDOLAC
- (+/-)-CIS-4-BENZYL-1-ETHYL-1,3,4,9-TETRAHYDROPYRANO(3,4-B)INDOLE-1-ACETIC ACID
- D03727
- 5285077I2I
- (1S,4R)-4-Benzyl-1-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid
- 2-[1-Ethyl-4-(phenylmethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
- PYRANO(3,4-B)INDOLE-1-ACETIC ACID, 1-ETHYL-1,3,4,9-TETRAHYDRO-4-(PHENYLMETHYL)-, CIS-(+/-)-
- TS-09531
-
- Inchi: InChI=1S/C22H23NO3/c1-2-22(13-19(24)25)21-20(17-10-6-7-11-18(17)23-21)16(14-26-22)12-15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,24,25)/t16-,22-/m1/s1
- InChI-Schlüssel: BUUODSZYUAZDIF-OPAMFIHVSA-N
- Lächelt: C1C=CC(C[C@@H]2CO[C@](CC)(CC(=O)O)C3NC4=CC=CC=C4C2=3)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 349.16789
- Monoisotopenmasse: 349.16779360g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 5
- Komplexität: 504
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topologische Polaroberfläche: 62.3Ų
Experimentelle Eigenschaften
- PSA: 62.32
Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1R,4S)-rel- Verwandte Literatur
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
114716-16-4 (Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1R,4S)-rel-) Verwandte Produkte
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- 41339-67-7(8-Desethyl Etodolac)
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